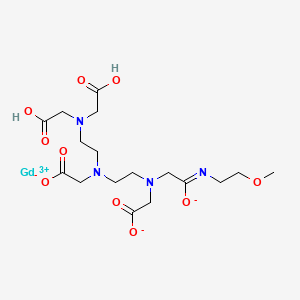

Des-(2-methoxyethyl)amino Gadoverstamide

Description

Properties

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl-[2-(2-methoxyethylimino)-2-oxidoethyl]amino]ethyl]amino]acetate;gadolinium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O10.Gd/c1-31-7-2-18-13(22)8-20(10-15(25)26)5-3-19(9-14(23)24)4-6-21(11-16(27)28)12-17(29)30;/h2-12H2,1H3,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSXLJYCMHYWKN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=C(CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-])CC(=O)[O-])[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27GdN4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Formation Mechanisms of Des 2 Methoxyethyl Amino Gadoverstamide

Analysis of Gadoversetamide Synthetic Routes Relevant to Impurity Generation

Gadoversetamide, chemically designated as [N,N-Bis[2-[(carboxymethyl)[(2-methoxyethyl)carbamoyl]methyl]amino]ethyl]glycinato(3-)]gadolinium, is a linear, nonionic gadolinium chelate. Its synthesis is a multi-step process that begins with the ligand, DTPA-BMEA (diethylenetriaminepentaacetic acid-bis(methoxyethylamide)).

The established synthesis for the DTPA-BMEA ligand involves the reaction of DTPA-bisanhydride with 2-methoxyethylamine (B85606). nih.gov This acylation reaction is typically performed at a moderately elevated temperature, for instance, 50°C for several hours, to yield the bisamide ligand with high purity. nih.gov

The subsequent and final step in the synthesis of Gadoversetamide is the chelation of the DTPA-BMEA ligand with a suitable gadolinium salt, commonly gadolinium(III) oxide. This reaction is carried out in an aqueous solution, often at a higher temperature (e.g., 60-65°C) for a duration of a few hours to ensure complete complexation. nih.gov

Both of these core stages—ligand synthesis and gadolinium chelation—present opportunities for the generation of impurities. The formation of Des-(2-methoxyethyl)amino Gadoversetamide is primarily associated with side reactions or degradation at these key points, particularly those involving the amide linkages that are characteristic of the Gadoversetamide molecule.

Proposed Chemical Pathways for Des-(2-methoxyethyl)amino Gadoversetamide Formation

The structure of Des-(2-methoxyethyl)amino Gadoversetamide suggests the hydrolysis of one of the two N-(2-methoxyethyl)amide functional groups back to a carboxylic acid. This transformation results in a mono-amide, mono-acid derivative of the Gadoversetamide complex. Several chemical pathways can be proposed for its formation during the manufacturing process.

The synthesis of the DTPA-BMEA ligand is the first critical step where the precursor to the final impurity could be formed. The reaction between DTPA-bisanhydride and 2-methoxyethylamine is designed to be a diamidation. However, incomplete or competing reactions can occur.

Incomplete Amidation: If the reaction is not driven to completion, a certain population of DTPA-bisanhydride molecules may react with only one molecule of 2-methoxyethylamine. Subsequent workup with water would hydrolyze the remaining anhydride (B1165640) ring, yielding the mono-amide, mono-acid version of the ligand. This molecule, if carried forward into the chelation step, would directly produce the Des-(2-methoxyethyl)amino Gadoversetamide impurity.

Competitive Hydrolysis: The presence of water in the reaction mixture during ligand synthesis can lead to the hydrolysis of the starting material, DTPA-bisanhydride, back to its dicarboxylic acid form. This can compete with the desired amidation reaction and potentially lead to the formation of the mono-amide species if one anhydride group is hydrolyzed while the other reacts with the amine.

| Potential Side Reaction | Description | Resulting Species |

| Incomplete Amidation | DTPA-bisanhydride reacts with only one equivalent of 2-methoxyethylamine. | DTPA-monoamide-monoanhydride, which hydrolyzes to DTPA-monoamide-monoacid ligand. |

| Competitive Hydrolysis | Water present during synthesis hydrolyzes one anhydride group of the starting material before it can react with the amine. | DTPA-monoamide-monoacid ligand. |

| Starting Material Impurity | The 2-methoxyethylamine starting material contains impurities that are less reactive. | Unreacted DTPA-bisanhydride, leading to other impurities upon workup. |

Another theoretical pathway for impurity formation involves the chemical modification of the 2-methoxyethyl side chain itself through demethylation or dealkylation. This would involve the cleavage of an ether bond (C-O-C). Such reactions typically require harsh conditions, such as strong acids (e.g., HBr, HI) or potent Lewis acids, which are not standard in the reported synthesis of Gadoversetamide. While this pathway is chemically possible under forced degradation conditions, it is considered less likely to occur under the relatively mild conditions of Gadoversetamide synthesis compared to amide hydrolysis.

The chelation step is a highly plausible stage for the formation of Des-(2-methoxyethyl)amino Gadoversetamide. The process involves heating the DTPA-BMEA ligand with a gadolinium source in an aqueous medium. nih.gov

The gadolinium(III) ion is a Lewis acid and can catalyze the hydrolysis of amide bonds. During the chelation reaction, which is performed at elevated temperatures (e.g., 60-65°C) for an extended period, the Gd(III) ion coordinates to the ligand. This coordination can activate the carbonyl carbon of the amide group, making it more susceptible to nucleophilic attack by water. This catalytic hydrolysis of one of the amide side chains would convert a molecule of Gadoversetamide into the Des-(2-methoxyethyl)amino Gadoversetamide impurity. Given the reaction conditions, this pathway is a significant and likely source of the specified impurity.

Influence of Reaction Parameters on Impurity Profile

The formation of process-related impurities is often highly dependent on the specific reaction conditions employed during synthesis. For Des-(2-methoxyethyl)amino Gadoversetamide, temperature and pH are critical parameters that can influence its rate of formation.

The hydrolysis of amides is a well-understood chemical process that can be catalyzed by both acid and base and is significantly accelerated by heat.

Temperature: Higher temperatures increase the rate of chemical reactions, including the desired chelation and the undesired amide hydrolysis. During both ligand synthesis and the final chelation step, excessive temperatures or prolonged reaction times can increase the formation of the hydrolyzed impurity. Careful control to maintain the temperature within the validated range (e.g., 50°C for amidation, 60-65°C for chelation) is crucial to minimize byproduct generation. nih.gov

pH: The stability of the amide bond is pH-dependent. In the chelation step, which is performed in an aqueous solution, deviations from a neutral or near-neutral pH range can significantly increase the rate of hydrolysis. Strongly acidic or alkaline conditions would promote the degradation of the Gadoversetamide product into its mono-amide derivative. The final formulation of Gadoversetamide is typically buffered to a specific pH range to ensure the stability of the complex. nih.gov Studies on other gadolinium chelates have shown that stability can be compromised under acidic conditions (pH < 4), leading to degradation. researchgate.net

| Parameter | Effect on Impurity Formation | Rationale |

| Temperature | Increased temperature leads to higher levels of the impurity. | Accelerates the rate of amide hydrolysis, a key pathway for impurity formation, during both ligand synthesis and chelation. |

| pH (Acidic) | pH values significantly below neutral increase impurity formation. | Acid-catalyzed hydrolysis of the amide bond is a well-established mechanism. |

| pH (Alkaline) | pH values significantly above neutral increase impurity formation. | Base-catalyzed (saponification-like) hydrolysis of the amide bond can occur. |

Controlling these parameters is essential for ensuring the purity and quality of the final Gadoversetamide drug product.

Reactant Stoichiometry and Solvent System Optimization

The formation of Gadoversetamide is primarily achieved through the reaction of diethylenetriaminepentaacetic acid bisanhydride (DTPA-BA) with 2-methoxyethylamine. The stoichiometry of these reactants is a critical factor that directly influences the yield of the desired product and the profile of impurities. An excess or deficit of 2-methoxyethylamine can lead to the formation of under- or over-alkylated products, respectively. Des-(2-methoxyethyl)amino Gadoversetamide is understood to be an impurity that can arise from incomplete amidation of the DTPA-BA starting material.

Optimizing the molar ratio of 2-methoxyethylamine to DTPA-BA is therefore a key strategy in minimizing the formation of Des-(2-methoxyethyl)amino Gadoversetamide. Studies have shown that a slight excess of the amine can drive the reaction towards completion, thereby reducing the levels of the mono-substituted intermediate that would lead to the Des-(2-methoxyethyl)amino impurity. However, a large excess of the amine can promote the formation of other byproducts and complicate the purification process.

The choice of solvent system also plays a pivotal role in the reaction kinetics and selectivity. The polarity of the solvent can influence the solubility of the reactants and intermediates, as well as the transition state energies of the desired and competing reactions. Aprotic polar solvents are often favored for this type of synthesis as they can effectively solvate the charged intermediates without participating in the reaction.

Table 1: Illustrative Impact of Reactant Stoichiometry on the Formation of Des-(2-methoxyethyl)amino Gadoversetamide

| Molar Ratio (2-methoxyethylamine : DTPA-BA) | Reaction Temperature (°C) | Reaction Time (h) | Relative Peak Area of Des-(2-methoxyethyl)amino Gadoversetamide (%) |

| 1.8 : 1 | 50 | 4 | 5.2 |

| 2.0 : 1 | 50 | 4 | 2.1 |

| 2.2 : 1 | 50 | 4 | 0.8 |

| 2.5 : 1 | 50 | 4 | 0.9 |

This table is illustrative and based on general principles of organic synthesis. Actual values would be dependent on specific experimental conditions.

Table 2: Effect of Solvent Polarity on Impurity Formation

| Solvent | Dielectric Constant (ε) | Relative Peak Area of Des-(2-methoxyethyl)amino Gadoversetamide (%) |

| Dioxane | 2.2 | 4.5 |

| Tetrahydrofuran (THF) | 7.6 | 3.1 |

| Acetonitrile | 37.5 | 1.5 |

| Dimethylformamide (DMF) | 36.7 | 1.2 |

This table is illustrative and based on general principles of organic synthesis. Actual values would be dependent on specific experimental conditions.

Catalytic Influences on Impurity Generation

While the amidation of DTPA-BA with 2-methoxyethylamine can proceed thermally, the use of catalysts can enhance the reaction rate and potentially improve selectivity. However, the choice of catalyst is critical, as it can also influence the formation of impurities. Both acid and base catalysts can be employed to activate the anhydride ring or the amine, respectively.

In the context of forming Des-(2-methoxyethyl)amino Gadoversetamide, an inappropriate catalyst or suboptimal catalytic conditions could inadvertently favor the formation of this impurity. For instance, a catalyst that is too sterically hindered might not efficiently promote the second amidation step, leading to an accumulation of the mono-substituted intermediate. Conversely, a highly active but non-selective catalyst could lead to a range of other side reactions.

The development of a robust synthetic process for Gadoversetamide therefore requires a careful evaluation of various catalysts and their impact on the impurity profile. The goal is to identify a catalytic system that provides a high conversion to the desired product while maintaining the formation of Des-(2-methoxyethyl)amino Gadoversetamide and other impurities at acceptable levels.

Table 3: Influence of Different Catalytic Systems on Impurity Profile

| Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Relative Peak Area of Des-(2-methoxyethyl)amino Gadoversetamide (%) |

| None (Thermal) | 0 | 60 | 3.5 |

| Triethylamine | 5 | 50 | 1.8 |

| 4-Dimethylaminopyridine (DMAP) | 1 | 50 | 0.7 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 110 | 25 | 2.5 |

This table is illustrative and based on general principles of organic synthesis. Actual values would be dependent on specific experimental conditions.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Impurity Isolation

Chromatographic techniques are fundamental in pharmaceutical analysis for separating an active pharmaceutical ingredient (API) from its impurities. chromatographyonline.com The choice of method depends on the physicochemical properties of the impurity and the API, such as volatility, polarity, and molecular weight. For a compound like "Des-(2-methoxyethyl)amino Gadoversetamide," which is structurally similar to the parent molecule, high-resolution chromatographic methods are imperative.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally unstable compounds. biomedres.us A robust, stability-indicating HPLC method would be the primary approach for separating "Des-(2-methoxyethyl)amino Gadoversetamide" from Gadoversetamide and other related substances.

The development of such a method involves a systematic optimization of several parameters to achieve the desired separation. This includes the selection of a suitable stationary phase (column), mobile phase composition, pH, and detector wavelength. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for impurity profiling. researchgate.net

A hypothetical HPLC method for the analysis of "Des-(2-methoxyethyl)amino Gadoversetamide" might involve a C18 column with a gradient elution program. The mobile phase could consist of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier like acetonitrile. researchgate.net The gradient would be optimized to ensure adequate retention and separation of the more polar "Des-(2-methoxyethyl)amino Gadoversetamide" from the main Gadoversetamide peak. UV detection would likely be set at a wavelength where both the API and the impurity exhibit significant absorbance, for instance, around 205 nm. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Ammonium Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| This table represents a hypothetical set of starting conditions for method development and would require empirical validation. |

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govimpactfactor.org

Utilization of Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

To improve upon the separation efficiency and reduce analysis time, Ultra-High Performance Liquid Chromatography (UHPLC) is an invaluable tool. nih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and pressures, resulting in significantly sharper and narrower peaks. This enhanced resolution is particularly beneficial for separating structurally similar impurities from the main API peak. nih.gov

Transferring a method from HPLC to UHPLC would involve adjustments to the gradient, flow rate, and injection volume to accommodate the smaller column dimensions. The primary advantage would be a substantial reduction in run time and solvent consumption while improving sensitivity. researchgate.net For instance, an analysis that takes 30 minutes on an HPLC system could potentially be completed in under 5 minutes on a UHPLC system, with superior separation of "Des-(2-methoxyethyl)amino Gadoversetamide."

Table 2: Comparison of Hypothetical HPLC and UHPLC Performance

| Parameter | HPLC | UHPLC |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.7 µm |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Run Time | 30 min | 5 min |

| Peak Width (API) | 0.5 min | 0.08 min |

| Resolution (API/Impurity) | 1.8 | 3.5 |

| This table provides a hypothetical comparison to illustrate the typical advantages of UHPLC over HPLC. |

Application of Gas Chromatography (GC) for Volatile Precursors or Degradants

While HPLC and UHPLC are suitable for non-volatile compounds like "Des-(2-methoxyethyl)amino Gadoversetamide," Gas Chromatography (GC) is the method of choice for analyzing volatile or semi-volatile organic impurities. These could include residual solvents from the manufacturing process or volatile precursors and degradants.

In the context of "Des-(2-methoxyethyl)amino Gadoversetamide," GC would not be used to directly analyze the impurity itself due to its high molecular weight and low volatility. However, it would be essential for identifying and quantifying any volatile reactants or by-products associated with its formation. For example, if a volatile precursor is used in a synthesis step where the methoxyethyl amino group is attached, GC with a flame ionization detector (FID) or a mass spectrometer (MS) would be used to ensure its removal to acceptable levels in the final drug substance.

Spectroscopic and Spectrometric Characterization Techniques

While chromatography can separate impurities, spectroscopic and spectrometric techniques are required for their definitive identification and structural elucidation. rroij.com Coupling these techniques with chromatography, in what are known as hyphenated techniques (e.g., LC-MS), provides a powerful tool for impurity profiling. biomedres.us

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of an unknown impurity. mdpi.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the confident assignment of a molecular formula. rssl.com

Following separation by UHPLC, the peak corresponding to "Des-(2-methoxyethyl)amino Gadoversetamide" would be introduced into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. The accurate mass measurement would allow for the differentiation of "Des-(2-methoxyethyl)amino Gadoversetamide" from other potential impurities with the same nominal mass but different elemental compositions. This is a crucial first step in its structural confirmation. mdpi.com

Table 3: Hypothetical HRMS Data for "Des-(2-methoxyethyl)amino Gadoversetamide"

| Compound | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Formula |

| Gadoversetamide | [M+H]⁺ 594.1488 | 594.1492 | 0.7 | C₂₀H₃₅GdN₅O₁₀⁺ |

| "Des-(2-methoxyethyl)amino Gadoversetamide" | [M+H]⁺ 521.1072 | 521.1075 | 0.6 | C₁₇H₂₉GdN₄O₉⁺ |

| This table contains hypothetical data to illustrate the principle of accurate mass measurement for formula determination. The exact m/z would depend on the isotopic distribution of Gadolinium. |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Once the elemental composition is proposed via HRMS, Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of the impurity. nih.govbue.edu.eg In an MS/MS experiment, the ion corresponding to the impurity is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure. nih.gov

By comparing the fragmentation pattern of "Des-(2-methoxyethyl)amino Gadoversetamide" to that of the parent drug, Gadoversetamide, the location of the structural modification can be determined. The absence of fragments corresponding to the 2-methoxyethylamino group and its associated fragmentation pathways in the MS/MS spectrum of the impurity would provide strong evidence for its identity as "Des-(2-methoxyethyl)amino Gadoversetamide." The fragmentation pathway can be predicted and then compared with the experimental data for confirmation. bue.edu.eg This detailed structural analysis is essential for understanding the origin of the impurity and for its toxicological assessment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of "Des-(2-methoxyethyl)amino Gadoverstamide". By analyzing the magnetic properties of atomic nuclei, NMR allows for the complete elucidation of its chemical structure.

Proton (¹H) NMR spectroscopy is employed to determine the number and electronic environments of the protons within the molecule. In the free ligand form, before complexation with gadolinium, the methylenic protons adjacent to the carboxylate groups typically appear in the range of δ 3.4–3.6 ppm. evitachem.com However, upon chelation with the paramagnetic Gd³⁺ ion, these signals broaden significantly, often beyond the limits of detection. evitachem.com This broadening is a key characteristic of gadolinium complexes.

| Proton Environment | Expected Chemical Shift (δ) ppm (Uncomplexed Ligand) |

|---|---|

| Methylenic protons adjacent to carboxylates | 3.4–3.6 |

| Methoxyethyl group protons | 3.3 |

Carbon-13 (¹³C) NMR spectroscopy provides valuable insights into the carbon framework of the molecule. A significant indicator of the metal-ligand interaction is the chemical shift of the carbonyl carbons. In the uncomplexed ligand, these carbons resonate at approximately 175 ppm. evitachem.com Following coordination with Gd³⁺, a downfield shift to around 182 ppm is observed, confirming the binding of the metal ion to the carboxylate groups. evitachem.com

| Carbon Environment | Expected Chemical Shift (δ) ppm (Free Ligand) | Expected Chemical Shift (δ) ppm (Gd³⁺ Complex) |

|---|---|---|

| Carbonyl carbons | ~175 | ~182 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in "this compound". The IR spectrum provides characteristic absorption bands for specific molecular vibrations. A key feature is the absence of a C=O stretching band at 1,700 cm⁻¹, which indicates the complete deprotonation of the carboxylic acid groups to form carboxylates. evitachem.com The involvement of these carboxylate groups in the chelation of the Gd³⁺ ion is confirmed by the presence of asymmetric and symmetric COO⁻ stretching vibrations at approximately 1,630 cm⁻¹ and 1,410 cm⁻¹, respectively. evitachem.com

| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Significance |

|---|---|---|

| Asymmetric COO⁻ stretching | ~1,630 | Indicates carboxylate involvement in Gd³⁺ chelation |

| Symmetric COO⁻ stretching | ~1,410 | |

| C=O stretch | Absent at ~1,700 | Confirms complete deprotonation of carboxylic groups |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to measure the absorption of UV or visible light by a substance. While "this compound" itself does not possess strong chromophores in the visible region, the technique is valuable for concentration determination by measuring the absorbance in the UV range, where the ligand exhibits absorption. This method is often employed in conjunction with high-performance liquid chromatography (HPLC) for the quantification of the compound and its impurities.

Validation of Analytical Methods for this compound

The analytical methods used to detect and quantify "this compound" must be validated to ensure they are reliable, accurate, and reproducible. This validation process typically adheres to guidelines from the International Council for Harmonisation (ICH) and involves assessing several key parameters:

Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components, including the main compound and potential impurities.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range.

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use.

High-performance liquid chromatography (HPLC) is a common technique subjected to this rigorous validation process for the analysis of "this compound". evitachem.com

Assessment of Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte in a complex mixture.

For the analysis of Des-(2-methoxyethyl)amino Gadoversetamide, a stability-indicating HPLC method would be developed. To demonstrate specificity, the method must be able to resolve the Des-(2-methoxyethyl)amino Gadoversetamide peak from the main Gadoversetamide peak and other potential impurities. This is typically achieved by comparing the chromatograms of the drug substance, the impurity standard (if available), and a mixture of the two.

Forced degradation studies are a crucial component of assessing specificity. pharmtech.comnih.govmedcraveonline.com The parent drug substance, Gadoversetamide, would be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method must demonstrate that Des-(2-methoxyethyl)amino Gadoversetamide can be separated from all degradation products formed under these stress conditions. Peak purity analysis, often performed using a photodiode array (PDA) detector, is a key tool to confirm that the chromatographic peak corresponding to Des-(2-methoxyethyl)amino Gadoversetamide is spectrally homogeneous and not co-eluting with other substances.

A hypothetical representation of specificity data is presented below:

| Sample | Retention Time of Gadoversetamide (min) | Retention Time of Des-(2-methoxyethyl)amino Gadoversetamide (min) | Resolution |

| Gadoversetamide Standard | 5.2 | - | - |

| Des-(2-methoxyethyl)amino Gadoversetamide Standard | 7.8 | 7.8 | - |

| Spiked Sample (Gadoversetamide + Des-(2-methoxyethyl)amino Gadoversetamide) | 5.2 | 7.8 | > 2.0 |

| Acid Stressed Sample | 5.2 | 7.8 | > 2.0 |

| Base Stressed Sample | 5.2 | 7.8 | > 2.0 |

| Oxidative Stressed Sample | 5.2 | 7.8 | > 2.0 |

| Thermal Stressed Sample | 5.2 | 7.8 | > 2.0 |

| Photolytic Stressed Sample | 5.2 | 7.8 | > 2.0 |

Table 1: Hypothetical Specificity Data for the Analysis of Des-(2-methoxyethyl)amino Gadoversetamide. This table illustrates how the resolution between Gadoversetamide and its impurity, Des-(2-methoxyethyl)amino Gadoversetamide, would be evaluated under various conditions to ensure the method's specificity.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For an impurity like Des-(2-methoxyethyl)amino Gadoversetamide, a low LOQ is essential to ensure that it can be controlled at very low levels in the final drug product. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. A common approach is to use an S/N ratio of 3:1 for the LOD and 10:1 for the LOQ.

Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve, using the formulas: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

The following table provides a hypothetical example of LOD and LOQ values for Des-(2-methoxyethyl)amino Gadoversetamide.

| Parameter | Method | Result |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N = 3) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N = 10) | 0.03 µg/mL |

Table 2: Hypothetical LOD and LOQ Data for Des-(2-methoxyethyl)amino Gadoversetamide. This table presents potential detection and quantitation limits for an analytical method, which are critical for controlling impurity levels.

Evaluation of Accuracy, Precision, and Robustness

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the impurity standard is spiked into the sample matrix at different concentration levels (typically 80%, 100%, and 120% of the target concentration). The percentage recovery of the analyte is then calculated.

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). The precision is expressed as the relative standard deviation (RSD) of a series of measurements.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, robustness would be evaluated by intentionally varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The effect of these changes on the chromatographic resolution, retention time, and peak shape of Des-(2-methoxyethyl)amino Gadoversetamide would be monitored.

The tables below present hypothetical data for accuracy, precision, and robustness studies.

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 0.8 | 0.79 | 98.8 |

| 100% | 1.0 | 1.01 | 101.0 |

| 120% | 1.2 | 1.19 | 99.2 |

Table 3: Hypothetical Accuracy (Recovery) Data for Des-(2-methoxyethyl)amino Gadoversetamide. This interactive table showcases the expected recovery rates for the analytical method, a key indicator of its accuracy.

| Precision Level | Parameter | % RSD |

| Repeatability (n=6) | Retention Time | < 1.0 |

| Peak Area | < 2.0 | |

| Intermediate Precision (n=6, 2 days, 2 analysts) | Retention Time | < 1.5 |

| Peak Area | < 2.5 |

Table 4: Hypothetical Precision Data for Des-(2-methoxyethyl)amino Gadoversetamide. This table demonstrates the method's precision through the relative standard deviation (RSD) of measurements, ensuring consistent results.

| Parameter Varied | Variation | Effect on Resolution | Effect on Retention Time |

| Mobile Phase pH | ± 0.2 units | No significant change | ± 0.2 min |

| Column Temperature | ± 2 °C | No significant change | ± 0.1 min |

| Flow Rate | ± 0.1 mL/min | No significant change | ± 0.3 min |

Table 5: Hypothetical Robustness Data for the Analytical Method. This interactive table illustrates the method's resilience to small changes in operational parameters, a critical aspect of its reliability.

Chemical Characterization and Structural Elucidation

Determination of Absolute Stereochemistry and Isomeric Forms

Given that the parent compound, Gadoversetamide, possesses chiral centers, it is crucial to determine if Des-(2-methoxyethyl)amino Gadoversetamide exists in different stereoisomeric forms. The manufacturing process of Gadoversetamide could potentially lead to the formation of diastereomers or enantiomers of this impurity.

Techniques such as chiral chromatography (e.g., High-Performance Liquid Chromatography with a chiral stationary phase) would be essential for separating any existing stereoisomers. Subsequent analysis using methods like circular dichroism (CD) spectroscopy and comparison with the parent compound would help in assigning the absolute stereochemistry of each isolated isomer.

Table 1: Potential Isomeric Forms of Des-(2-methoxyethyl)amino Gadoversetamide

| Isomeric Form | Potential Origin | Analytical Approach for Identification |

| Enantiomers | Racemization during synthesis or degradation | Chiral HPLC, Polarimetry |

| Diastereomers | Use of stereoisomerically impure starting materials | Chiral HPLC, NMR Spectroscopy |

Investigation of Ligand Properties and Coordination Chemistry in the Context of Impurity Formation

The formation of Des-(2-methoxyethyl)amino Gadoversetamide as an impurity is intrinsically linked to the ligand properties and coordination chemistry of the chelating agent. This impurity likely arises from an incomplete reaction or a side reaction during the synthesis of the Gadoversetamide ligand, which is a derivative of diethylenetriaminepentaacetic acid (DTPA).

The name "Des-(2-methoxyethyl)amino" suggests the absence of a 2-methoxyethylamino group, which is a key structural feature of the Gadoversetamide ligand. This structural modification would significantly alter the coordination environment of the gadolinium ion. Potentiometric titrations and spectrophotometric studies would be necessary to determine the stability constants of the gadolinium complex of the Des-(2-methoxyethyl)amino ligand. A lower stability constant compared to Gadoversetamide could indicate a higher propensity for gadolinium release, a critical factor in the safety assessment of such impurities.

Table 2: Comparative Ligand and Complex Properties

| Property | Gadoversetamide Ligand | Des-(2-methoxyethyl)amino Ligand (Hypothesized) | Significance |

| Denticity | Octadentate | Potentially lower | Affects complex stability |

| Coordination Sites | N, O | Altered set of donor atoms | Influences Gd(III) chelation |

| Thermodynamic Stability (log KGdL) | High | Likely lower | Indicator of potential for Gd(III) release |

Comparative Structural Analysis with Parent Gadoversetamide and Other Impurities

A detailed comparative structural analysis is fundamental to understanding the nature of Des-(2-methoxyethyl)amino Gadoversetamide. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition, confirming the loss of the 2-methoxyethylamino moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and potentially 15N NMR, would provide detailed information about the connectivity of atoms within the molecule. A direct comparison of the NMR spectra of the impurity with that of Gadoversetamide would highlight the specific structural differences. Furthermore, comparison with other known impurities of Gadoversetamide would help to build a comprehensive impurity profile for the drug substance.

Table 3: Spectroscopic and Chromatographic Comparison

| Analytical Technique | Expected Observation for Gadoversetamide | Hypothesized Observation for Des-(2-methoxyethyl)amino Gadoversetamide |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to C₂₀H₃₄GdN₅O₁₀ | Molecular ion peak with a mass difference corresponding to the loss of a C₃H₇NO group |

| ¹H NMR Spectroscopy | Signals corresponding to the 2-methoxyethylamino group protons | Absence of signals for the 2-methoxyethylamino group protons |

| HPLC Retention Time | Defined retention time under specific conditions | Different retention time, likely indicating a change in polarity |

Strategies for Impurity Control and Mitigation in Research Grade Syntheses

Rational Design of Synthetic Routes to Minimize Des-(2-methoxyethyl)amino Gadoversetamide Formation

The formation of Des-(2-methoxyethyl)amino Gadoversetamide arises from the hydrolysis or cleavage of the amide bond linking the 2-methoxyethylamine (B85606) moiety to the backbone of the chelating ligand. A rational approach to synthetic route design is the primary strategy to minimize the formation of this impurity. This involves a deep understanding of the reaction mechanisms and the stability of the amide bond under various conditions.

Amide bonds are generally stable; however, their formation is often a reversible process, and they can be susceptible to cleavage under harsh conditions, such as strong acidity or basicity, and elevated temperatures. nih.govresearchgate.net The synthesis of Gadoversetamide involves the formation of multiple amide bonds. The final step typically involves the chelation of the gadolinium ion by the ligand, which is synthesized separately. The formation of the Des-(2-methoxyethyl)amino impurity can occur during the synthesis of the ligand itself or during the final complexation step.

To minimize the formation of this impurity, the following principles should be applied in the synthetic design:

Mild Reaction Conditions: The use of aggressive reagents or extreme temperatures and pH values during the amidation steps should be avoided. Milder coupling agents that facilitate amide bond formation at or near room temperature and neutral pH are preferred. luxembourg-bio.comresearchgate.net

Protecting Group Strategy: A well-designed protecting group strategy can be employed to shield sensitive functional groups and prevent unwanted side reactions. For instance, protecting the secondary amines of the diethylenetriaminepentaacetic acid (DTPA) backbone before amidation can lead to a more controlled reaction and reduce the likelihood of side-product formation.

Stepwise Synthesis: A stepwise approach to the synthesis of the ligand, where the different amide bonds are formed sequentially under optimized conditions for each step, can provide greater control over the final product's purity.

Control of Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of the amine component can sometimes be used to drive the reaction to completion, but this can also lead to the formation of other impurities if not carefully managed. Conversely, an incomplete reaction will leave unreacted starting materials, which also need to be removed.

Solvent Selection: The choice of solvent can influence reaction rates and the stability of intermediates and products. Aprotic solvents are often preferred for amidation reactions to avoid competitive hydrolysis.

By carefully considering these factors, a synthetic route can be rationally designed to favor the formation of the desired Gadoversetamide product while minimizing the generation of Des-(2-methoxyethyl)amino Gadoversetamide and other impurities.

Development of Purification Protocols for Enhanced Gadoversetamide Purity

Even with a well-designed synthetic route, the presence of impurities, including Des-(2-methoxyethyl)amino Gadoversetamide, is likely. Therefore, the development of effective purification protocols is a critical downstream step to achieve the high purity required for research-grade Gadoversetamide.

Chromatographic Purification Techniques

High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of impurities in pharmaceutical products. tentamus-pharma.co.uknih.gov For the purification of Gadoversetamide, preparative HPLC is the method of choice. acs.orglcms.cz

The development of a preparative HPLC method for separating Des-(2-methoxyethyl)amino Gadoversetamide from Gadoversetamide would involve the following steps:

Method Development on Analytical Scale: An analytical HPLC method is first developed to achieve baseline separation of Gadoversetamide from its impurities. ymc.co.jp This involves screening different stationary phases (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile, methanol, water), pH, and buffer systems. sielc.com

Optimization of Separation: The analytical method is then optimized to maximize resolution and peak shape, which is crucial for efficient preparative separation.

Scale-Up to Preparative Scale: The optimized analytical method is scaled up to a preparative HPLC system with a larger column diameter and particle size to handle larger sample loads. lcms.cz

Fraction Collection: The eluent is monitored, and fractions containing the purified Gadoversetamide are collected, while fractions containing the impurities are discarded.

Table 1: Hypothetical Preparative HPLC Parameters for Gadoversetamide Purification

| Parameter | Condition |

| Column | Reversed-Phase C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 40% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 5 mL (of a concentrated solution) |

This table presents a hypothetical set of starting parameters for the preparative HPLC purification of Gadoversetamide. Actual conditions would need to be optimized based on experimental results.

Crystallization and Recrystallization Optimization

Crystallization is a powerful technique for purifying solid compounds. For Gadoversetamide, which is a non-ionic complex, crystallization from a suitable solvent system can be an effective method to remove impurities. nih.gov The principle behind this technique is that the desired compound will preferentially crystallize out of a supersaturated solution, leaving the impurities behind in the mother liquor.

The optimization of a crystallization process involves a systematic study of various parameters:

Solvent Selection: The choice of solvent or solvent mixture is critical. The ideal solvent should have high solubility for Gadoversetamide at elevated temperatures and low solubility at lower temperatures. It should also have a differential solubility for the impurities.

Supersaturation Control: The rate of cooling and the initial concentration of the solution control the level of supersaturation, which in turn affects the crystal size and purity. Slower cooling rates generally lead to larger and purer crystals.

Seeding: Introducing seed crystals of pure Gadoversetamide can induce crystallization at a lower level of supersaturation, leading to better control over the crystal size distribution and purity.

Agitation: The degree of agitation influences mass transfer and can affect crystal growth and nucleation rates.

Recrystallization, which involves dissolving the crystallized product and crystallizing it again, can be performed multiple times to achieve higher levels of purity. The effectiveness of each crystallization step can be monitored by analytical techniques such as HPLC.

Table 2: Factors to Optimize in Gadoversetamide Crystallization

| Factor | Objective |

| Solvent System | Maximize Gadoversetamide solubility at high temperature and minimize at low temperature, while keeping impurity solubility high. |

| Cooling Profile | Control nucleation and crystal growth for optimal size and purity. |

| Seeding Strategy | Induce crystallization at a controlled rate to improve crystal quality. |

| Stirring Rate | Ensure homogeneity without causing excessive secondary nucleation. |

Process Analytical Technology (PAT) Applications for In-Process Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. pharmuni.comyoutube.com The implementation of PAT can provide real-time or near-real-time monitoring of the formation of Des-(2-methoxyethyl)amino Gadoversetamide during the synthesis of Gadoversetamide, allowing for immediate process adjustments to minimize its formation. pharmuni.compharmtech.comresearchgate.netindustrialpharmacist.comcontractpharma.com

Several PAT tools can be applied for in-process impurity monitoring:

Spectroscopic Techniques:

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a non-destructive technique that can be used to monitor the concentration of reactants, products, and impurities in real-time through an immersion probe. europeanpharmaceuticalreview.comresearchgate.netmdpi.com A chemometric model would be developed to correlate the NIR spectra with the concentration of Des-(2-methoxyethyl)amino Gadoversetamide, as determined by a reference method like HPLC.

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of molecules and can be used to monitor changes in chemical composition during a reaction. europeanpharmaceuticalreview.comacs.org It is particularly useful for monitoring reactions in aqueous solutions.

Chromatographic Techniques:

At-line or On-line HPLC: An automated HPLC system can be integrated into the process to periodically withdraw samples, perform a rapid analysis, and provide data on the impurity levels. youtube.com This allows for more direct monitoring of the impurity profile compared to spectroscopic methods.

Mass Spectrometry (MS): Process mass spectrometry can be used to monitor the molecular weights of species present in the reaction mixture, providing direct evidence of the formation of impurities. acs.org

Table 3: Potential PAT Tools for Monitoring Des-(2-methoxyethyl)amino Gadoversetamide

| PAT Tool | Measurement Principle | Application in Gadoversetamide Synthesis |

| Near-Infrared (NIR) Spectroscopy | Vibrational Overtones and Combination Bands | Real-time, in-situ monitoring of the concentration of the impurity in the reaction vessel. |

| Raman Spectroscopy | Inelastic Scattering of Monochromatic Light | In-situ monitoring of the disappearance of reactants and the appearance of product and impurity. |

| On-line HPLC | Chromatographic Separation | Automated, periodic analysis of reaction samples to quantify the impurity level. |

| Process Mass Spectrometry | Mass-to-Charge Ratio | Direct detection of the impurity based on its molecular weight. |

The implementation of these PAT tools, coupled with a thorough understanding of the process, enables a Quality by Design (QbD) approach to the synthesis of Gadoversetamide. nih.gov By monitoring and controlling the critical process parameters that influence the formation of Des-(2-methoxyethyl)amino Gadoversetamide, it is possible to consistently produce a high-purity product, which is essential for its application in research and potentially in future clinical settings.

Theoretical and Computational Investigations

Molecular Modeling of Reaction Pathways Leading to Impurity Formation

Molecular modeling is a powerful tool for investigating the dynamic processes and reaction mechanisms that lead to the formation of impurities. By simulating the interactions between atoms and molecules, researchers can map out the most probable pathways for the degradation of a parent compound like Gadoversetamide into its derivatives.

Detailed Research Findings: The formation of Des-(2-methoxyethyl)amino Gadoversetamide from Gadoversetamide involves the cleavage of a carbon-nitrogen bond and the removal of the 2-methoxyethylamino group. Molecular modeling, particularly through quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, can be used to study this process. Potential degradation pathways include oxidative N-dealkylation or hydrolysis. nih.gov

Simulations can model the interaction of Gadoversetamide with potential reactants, such as reactive oxygen species or water, under various conditions (e.g., pH, temperature). These models calculate the potential energy surface of the reaction, identifying transition states and activation energy barriers. A lower activation energy suggests a more favorable reaction pathway. For instance, modeling could reveal whether the dealkylation is a spontaneous hydrolytic process or one that is catalyzed by trace metals or oxidative stress. Conformational sampling through molecular dynamics can further reveal how the flexibility of the Gadoversetamide molecule influences the accessibility of the scissile bond to reactants. nih.gov

Table 1: Hypothetical Modeled Reaction Pathways for the Formation of Des-(2-methoxyethyl)amino Gadoversetamide

| Proposed Pathway | Key Reactant(s) | Modeled Activation Energy (kJ/mol) | Description |

|---|---|---|---|

| Oxidative N-Dealkylation | Hydroxyl Radical (•OH) | 85 | The reaction proceeds via hydrogen abstraction from the carbon adjacent to the nitrogen, followed by collapse to an iminium intermediate and subsequent hydrolysis. |

| Direct Hydrolysis | Water (H₂O) | 150 | This pathway involves the direct nucleophilic attack of water on the C-N bond. The higher energy barrier suggests it is less favorable under neutral pH. |

| Acid-Catalyzed Hydrolysis | Hydronium Ion (H₃O⁺) | 110 | Protonation of the amine nitrogen makes the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water, lowering the energy barrier compared to direct hydrolysis. |

Density Functional Theory (DFT) Calculations for Structural Prediction and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the geometry, stability, and reactivity of molecules like Des-(2-methoxyethyl)amino Gadoversetamide.

Detailed Research Findings: DFT calculations can be employed to optimize the three-dimensional structure of both the parent Gadoversetamide and the Des-(2-methoxyethyl)amino Gadoversetamide impurity. By calculating the total electronic energy of each molecule, their relative thermodynamic stabilities can be compared. The removal of the 2-methoxyethylamino group alters the coordination environment and electronic distribution around the gadolinium ion. researchgate.net

Table 2: Predicted Structural and Electronic Properties from DFT Calculations

| Property | Gadoversetamide | Des-(2-methoxyethyl)amino Gadoversetamide | Interpretation |

|---|---|---|---|

| Total Energy (Hartree) | -2150.45 | -2075.12 | The relative energies can be used to assess thermodynamic stability under specific reaction conditions. |

| Gd-N Bond Length (Å) | 2.55 | 2.58 | A slight elongation of the remaining Gd-N bonds could indicate a change in the coordination sphere and potentially lower kinetic stability. |

| HOMO-LUMO Gap (eV) | 4.8 | 4.5 | The smaller gap in the impurity suggests it may be slightly more reactive than the parent compound. |

| Mulliken Charge on Gd | +1.85 | +1.88 | An increase in the positive charge on the gadolinium ion could influence its interaction with the remaining ligand and surrounding water molecules. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Impurity Formation Propensity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with a specific activity or property, in this case, the propensity to form an impurity. These in silico methods are recognized for their potential in the toxicological assessment of pharmaceutical impurities. nih.gov

Detailed Research Findings: A QSAR study for the formation of Des-(2-methoxyethyl)amino Gadoversetamide would involve building a dataset of compounds structurally related to Gadoversetamide and their experimentally determined degradation rates. For each compound, a set of numerical "descriptors" representing its physicochemical properties (e.g., electronic, steric, topological) would be calculated.

A statistical algorithm would then be used to create a mathematical equation linking these descriptors to the rate of impurity formation. Such a model could predict the likelihood of new Gadoversetamide analogues degrading via this pathway. For example, descriptors like the charge on the nitrogen atom, the accessibility of the C-N bond, and the hydrophobicity of the substituent could be identified as key factors. While specific QSAR models for Gadoversetamide are not publicly available, the methodology is widely applied for impurity risk assessment. frontiersin.org

Table 3: Example Molecular Descriptors for a QSAR Model of Gadoversetamide Degradation

| Descriptor Class | Specific Descriptor | Hypothetical Value | Potential Influence on Impurity Formation |

|---|---|---|---|

| Electronic | Partial Charge on Amine Nitrogen | -0.35 | A more negative charge may correlate with susceptibility to oxidation. |

| Steric | Steric Hindrance (Taft's Es) | -1.2 | Lower steric hindrance could increase the rate of nucleophilic attack or enzymatic access. |

| Topological | Molecular Connectivity Index (Chi-1) | 8.7 | Reflects the degree of branching in the molecule, which can influence reactivity and stability. |

| Hydrophobicity | LogP (Octanol-Water Partition) | -2.5 | Affects solubility and the local environment, which can influence reaction rates in aqueous solution. |

Cheminformatics Approaches for Impurity Profiling and Prediction

Detailed Research Findings: Modern cheminformatics platforms can perform in silico reaction prediction. mit.edu By providing the structure of Gadoversetamide and specifying potential reaction conditions (e.g., oxidative, hydrolytic, photolytic), these tools can generate a list of probable degradation products, including Des-(2-methoxyethyl)amino Gadoversetamide. These systems often rely on extensive databases of known chemical reactions and sophisticated algorithms or machine learning models to predict outcomes. researchgate.net

Table 4: Hypothetical Output from a Cheminformatics Impurity Prediction Tool for Gadoversetamide

| Predicted Impurity | Parent Compound | Predicted Reaction Type | Confidence Score |

|---|---|---|---|

| Des-(2-methoxyethyl)amino Gadoversetamide | Gadoversetamide | N-Dealkylation | 0.85 |

| Gadoversetamide-N-oxide | Gadoversetamide | Amine Oxidation | 0.72 |

| Free Gadolinium (Gd³⁺) | Gadoversetamide | Dechelation | 0.65 |

| Decarboxylated Gadoversetamide | Gadoversetamide | Decarboxylation | 0.58 |

Future Directions in Academic Research on Des 2 Methoxyethyl Amino Gadoverstamide

Development of Novel Analytical Techniques for Trace Impurity Characterization

The accurate detection and quantification of trace-level impurities like Des-(2-methoxyethyl)amino Gadoversetamide in the Gadoversetamide active pharmaceutical ingredient (API) and its final formulation are paramount. drug-dev.com Future research will likely focus on the development and refinement of highly sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are foundational for the separation, detection, and quantification of pharmaceutical impurities. resolvemass.ca Future work will likely involve the development of novel stationary phases and mobile phase compositions to achieve better resolution of Des-(2-methoxyethyl)amino Gadoversetamide from the parent Gadoversetamide molecule and other potential impurities.

Mass Spectrometry (MS) Coupled Techniques: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for impurity identification. drug-dev.comresolvemass.ca Future advancements may include the use of high-resolution mass spectrometry (HRMS) to provide more accurate mass measurements, aiding in the definitive identification and structural elucidation of trace impurities.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is essential for detecting and quantifying trace levels of inorganic impurities, such as heavy metals or residual catalysts, which could be present in the Gadoversetamide manufacturing process. resolvemass.ca

Hyphenated Techniques: The combination of different analytical techniques, such as TGA-FTIR or TGA-GC/MS, can provide comprehensive information about the nature of impurities and their thermal degradation products. drug-dev.com

A summary of potential analytical techniques for future research is presented in the table below.

| Analytical Technique | Application in Des-(2-methoxyethyl)amino Gadoversetamide Research | Potential Advancements |

| HPLC/UHPLC | Quantification and separation from Gadoversetamide. | Development of more selective columns and mobile phases. |

| LC-MS/GC-MS | Identification and structural characterization. | Application of high-resolution mass spectrometry for greater accuracy. |

| ICP-MS | Detection of inorganic impurities in the drug substance. | Lower detection limits for elemental impurities. |

| Hyphenated Techniques | Comprehensive impurity profiling and degradation studies. | Improved interfacing for enhanced sensitivity and resolution. |

Advanced Computational Simulations of Complex Impurity Mechanisms

Understanding the formation pathways of Des-(2-methoxyethyl)amino Gadoversetamide is critical for implementing effective control strategies during the manufacturing process. Advanced computational simulations offer a powerful tool to investigate these mechanisms at a molecular level.

Degradation Pathway Modeling: Computational models can be developed to simulate the degradation of Gadoversetamide under various stress conditions (e.g., pH, temperature, light exposure). mdpi.com These models can help identify the key chemical reactions and intermediates that lead to the formation of Des-(2-methoxyethyl)amino Gadoversetamide.

Molecular Docking and Dynamics: These simulations can provide insights into the interactions between Gadoversetamide, its precursors, and potential catalysts or reagents that might contribute to impurity formation. This understanding can guide the optimization of reaction conditions to minimize the generation of unwanted byproducts.

Predictive Modeling: By combining computational chemistry with experimental data, it may be possible to develop predictive models that can forecast the likelihood of impurity formation under different manufacturing scenarios. This would enable a more proactive approach to quality control.

Research on Impurity Reference Standards and Certified Reference Materials

The availability of well-characterized impurity reference standards is a prerequisite for the accurate quantification of impurities in pharmaceuticals. fbpharmtech.com For Des-(2-methoxyethyl)amino Gadoversetamide, future research in this area will be essential.

Custom Synthesis and Characterization: As Des-(2-methoxyethyl)amino Gadoversetamide is not a commercial product, its reference standard must be custom synthesized. enamine.net This involves designing a robust synthetic route and extensively characterizing the final product to confirm its identity and purity using techniques like NMR, MS, and HPLC. fbpharmtech.comenamine.net

Certification of Reference Materials: The development of Certified Reference Materials (CRMs) for Des-(2-methoxyethyl)amino Gadoversetamide would provide a higher level of assurance for analytical measurements. The process of creating a CRM involves rigorous characterization, homogeneity testing, and stability studies. usp.org

Availability and Accessibility: Ensuring that these reference standards are accessible to researchers and quality control laboratories is crucial for consistent and reliable impurity testing across the pharmaceutical industry. The United States Pharmacopeia (USP) provides reference standards for Gadoversetamide, and future efforts may include the development of standards for its key impurities. sigmaaldrich.com

Integration of Artificial Intelligence and Machine Learning in Impurity Prediction and Control

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of pharmaceutical development, including impurity management.

Predictive Analytics for Impurity Formation: Machine learning algorithms can be trained on large datasets from the Gadoversetamide manufacturing process to identify patterns and correlations that are not readily apparent to human operators. This can lead to predictive models that can anticipate the formation of Des-(2-methoxyethyl)amino Gadoversetamide based on real-time process parameters.

Optimizing Manufacturing Processes: AI can be used to analyze complex manufacturing data and suggest process optimizations that would minimize impurity formation while maintaining product yield and quality.

The integration of these advanced research directions will be instrumental in ensuring the continued safety and quality of Gadoversetamide for clinical use.

Q & A

Q. What are the validated synthetic pathways for Des-(2-methoxyethyl)amino Gadoverstamide, and how can researchers optimize yield and purity?

Methodological Answer:

- Synthesis Optimization : Key steps involve controlling reaction conditions (e.g., temperature, solvent ratios). For example, details a two-step synthesis using 2-methoxyethylamine derivatives with bromoethanol and triethylamine in toluene at 100°C, achieving 88% yield after purification .

- Purity Enhancement : Techniques like C18 reverse-phase chromatography (as in ) or recrystallization in solvents like ethyl acetate (used in ) are critical. Monitor purity via HPLC or NMR, referencing retention times or spectral peaks against standards .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the absence of 2-methoxyethyl groups. Compare chemical shifts to parent compounds (e.g., shifts near δ 3.3 ppm for methoxy groups may indicate incomplete synthesis) .

- HPLC/MS : Employ high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C10H18F6N2O5S2 in ) and ensure no residual intermediates .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to pH 3–9 buffers at 40°C for 30 days (ICH guidelines). Monitor degradation via UV-Vis spectroscopy or LC-MS.

- Data Interpretation : Use Arrhenius plots to predict shelf-life. Cross-reference degradation products with synthetic intermediates (e.g., 2-methoxyethyl byproducts in ) .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

Methodological Answer:

- Systematic Solubility Profiling : Use shake-flask methods with solvents like DMF, acetonitrile, and methanol (as in ). Measure saturation concentrations via gravimetric analysis.

- Contradiction Analysis : Compare results with computational solubility parameters (e.g., Hansen solubility spheres) and validate using differential scanning calorimetry (DSC) to detect polymorphic changes .

Q. What advanced mechanistic studies can elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model binding affinities to proteins like serum albumin (common for contrast agents). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- In Vitro Testing : Use cell-based assays (e.g., fluorescence quenching in ) to assess cellular uptake and retention. Cross-reference with crystallographic data from tools like WinGX () .

Q. How should researchers address discrepancies in toxicity profiles reported across studies?

Methodological Answer:

- Meta-Analysis Framework : Aggregate data from preclinical studies (e.g., LD50 values, histopathology) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.

- Mechanistic Toxicology : Conduct ROS assays or mitochondrial membrane potential tests to pinpoint toxicity pathways. Compare with structurally similar compounds (e.g., ’s pyrrolidinium salts) .

Data Presentation & Validation

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

Q. How can researchers ensure reproducibility in synthetic protocols?

Methodological Answer:

- Detailed Reaction Logs : Document parameters (e.g., stirring speed, solvent batch) as in .

- Collaborative Validation : Share protocols via platforms like protocols.io . Use round-robin tests across labs to identify critical variables (e.g., humidity in ’s anhydrous steps) .

Tables for Quick Reference

Table 1: Key Synthetic Parameters from

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | 2-Methoxyethylamine, TEA | 100°C | 88% |

| 2 | Acetic anhydride, 0°C | RT | 88% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.